molecular formula C15H21NO3 B5780710 4-[(2-propylpentanoyl)amino]benzoic acid

4-[(2-propylpentanoyl)amino]benzoic acid

Cat. No.: B5780710
M. Wt: 263.33 g/mol
InChI Key: JKFXKAWFDNZROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Propylpentanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-propylpentanoyl (a branched aliphatic acyl group) substituent at the 4-position of the aromatic ring. This compound belongs to a class of molecules where the benzoic acid scaffold is modified with acylated amino groups, which can influence physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name

4-(2-propylpentanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(8-10-13)15(18)19/h7-11H,3-6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFXKAWFDNZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-propylpentanoyl)amino]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 2-propylpentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzoic acid+2-propylpentanoyl chloride4-[(2-propylpentanoyl)amino]benzoic acid+HCl\text{4-aminobenzoic acid} + \text{2-propylpentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-aminobenzoic acid+2-propylpentanoyl chloride→4-[(2-propylpentanoyl)amino]benzoic acid+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[(2-Propylpentanoyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(2-propylpentanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The substituent at the 4-position of the benzoic acid scaffold significantly impacts molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2-Propylpentanoyl)amino]benzoic acid Branched aliphatic (2-propylpentanoyl) C₁₅H₂₁NO₃ ~275.34 High lipophilicity due to bulky aliphatic chain; potential steric hindrance
4-[(Cyclopropylcarbonyl)amino]benzoic acid Cyclopropane ring C₁₁H₁₁NO₃ 205.21 Increased ring strain; moderate polarity from cyclopropane group
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) Aromatic Schiff base C₁₆H₁₅N₂O₂ 267.30 Conjugated π-system; UV absorption at λmax 341 nm (ε = 0.3896)
4-Isopropylbenzoic Acid Simple aliphatic (isopropyl) C₁₀H₁₂O₂ 164.20 Low steric bulk; higher aqueous solubility

Key Observations :

  • Electronic Effects : Aromatic derivatives like SB1 exhibit extended conjugation, enabling UV absorption properties absent in aliphatic analogs .
  • Steric Effects: The branched 2-propylpentanoyl group may hinder intermolecular interactions, affecting crystallization or binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.